N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a benzodioxine ring, which is a type of ether. The presence of these functional groups suggests that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and benzodioxine rings, and the introduction of the carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzothiazole ring attached to a benzodioxine ring via a carboxamide linkage. The benzothiazole ring likely contributes significant aromatic character to the molecule, while the benzodioxine ring may provide ether-like properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and benzodioxine rings might influence its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Biological Evaluation
Benzothiazole derivatives have been synthesized and evaluated for their biological activities, including antitumor, antimicrobial, and antioxidant properties. For instance, benzothiazole derivatives have shown potential as potent antitumor agents, indicating their relevance in the development of cancer therapeutics (Yoshida et al., 2005). Additionally, some derivatives have exhibited significant antimicrobial effects against a variety of bacterial and fungal strains, suggesting their utility in addressing infectious diseases (Patel & Shaikh, 2010).
Anticancer and Antimicrobial Activity
Research has focused on the synthesis of new benzothiazole derivatives and investigating their anticancer activity. Some compounds have demonstrated a high ability to inhibit the in vitro growth of human tumor cells, positioning them as promising candidates for innovative anti-cancer agents (Ostapiuk et al., 2017). Furthermore, these compounds have shown promise in antimicrobial applications, offering potential pathways for the development of new antimicrobial agents.
Material Science Applications
In addition to medicinal applications, benzothiazole derivatives have been explored for their potential in material sciences, such as in the synthesis of supramolecular gelators. These compounds' ability to form stable gels in various solvents has been investigated, highlighting their potential use in creating novel materials with specific mechanical and chemical properties (Yadav & Ballabh, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-2-4-12-15(8-10)23-17(18-12)19-16(20)11-3-5-13-14(9-11)22-7-6-21-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLPBFSIWFUSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.